molecular formula C13H17N5S B6448357 3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole CAS No. 2549010-60-6

3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole

Cat. No.: B6448357
CAS No.: 2549010-60-6
M. Wt: 275.38 g/mol
InChI Key: PYGGXIOHIFBPAJ-UHFFFAOYSA-N
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Description

The compound 3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a heterocyclic molecule featuring a 1,2,4-thiadiazole core. This core is substituted at the 3-position with a cyclopropyl group and at the 5-position with an azetidine ring bearing a 4-methylpyrazole moiety.

Properties

IUPAC Name

3-cyclopropyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-9-4-14-18(5-9)8-10-6-17(7-10)13-15-12(16-19-13)11-2-3-11/h4-5,10-11H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGGXIOHIFBPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

The compound’s uniqueness lies in its 1,2,4-thiadiazole core combined with a cyclopropyl group and a functionalized azetidine-pyrazole side chain . Below is a comparative analysis with analogous thiadiazole derivatives:

Compound Name Core Structure Substituents/Ring Systems Reference
3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole 1,2,4-thiadiazole Cyclopropyl (C3), azetidine-pyrazole (C5)
Thiazolo[4,3-b]-1,3,4-thiadiazole derivatives Thiazolo-thiadiazole fusion Varied R-groups (e.g., methyl, aryl) on thiazole and thiadiazole rings
6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole fusion 4-chlorophenylpyrazole, naphthyloxymethyl
Key Observations:

Core Heterocycles : Unlike fused systems (e.g., thiazolo-thiadiazole or triazolo-thiadiazole in ), the target compound retains a simple 1,2,4-thiadiazole ring, which may enhance synthetic accessibility.

Substituent Diversity: The azetidine-pyrazole side chain distinguishes it from derivatives with aryl or naphthyl groups (e.g., ).

Pharmacophore Potential: The pyrazole and azetidine moieties are known pharmacophores in drug discovery, suggesting possible kinase or protease inhibition activity, though direct evidence is lacking .

Target Compound:

No explicit synthesis details are provided in the evidence. However, analogous thiadiazole derivatives are synthesized via:

  • Condensation reactions (e.g., using POCl₃ for cyclization, as in ).
  • Multicomponent reactions involving aldehydes and thioglycolic acid (e.g., ).

Pharmacological and Reactivity Insights

While pharmacological data for the target compound are unavailable, related thiadiazoles exhibit:

  • Antimicrobial and Anticancer Activity : Thiazolo-thiadiazoles show promise due to their polynitrogen frameworks .
  • Structural Robustness : The use of SHELX software (e.g., SHELXL for crystallography) highlights the importance of precise structural determination in optimizing bioactivity .

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